molecular formula C10H11BrFN B1380858 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780432-47-4

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380858
CAS No.: 1780432-47-4
M. Wt: 244.1 g/mol
InChI Key: FUBOHBSQGMCDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁BrFN, molecular weight 244.1) is a halogenated tetrahydroisoquinoline (THIQ) derivative characterized by bromine at position 8, fluorine at position 5, and a methyl group at position 2 of the THIQ scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive THIQ derivatives, which are often explored for central nervous system (CNS) activity, enzyme modulation, and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form fully saturated isoquinolines.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Saturated isoquinolines.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a building block in organic synthesis for creating more complex molecules. Its unique halogen substitutions allow for diverse chemical transformations.

Biology

This compound is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets can lead to significant insights into its pharmacological properties.

Medicine

Research indicates that this compound may exhibit:

  • Anti-cancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Investigations into its neuroprotective properties indicate potential benefits in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering therapeutic avenues for inflammatory conditions .

Study on Anticancer Activity

Research conducted on cell lines demonstrated that this compound exhibited significant cytotoxic effects against various cancer types. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Study

In vivo studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes References
8-Bromo-5-fluoro-2-methyl-THIQ (Target) C₁₀H₁₁BrFN 244.1 Br (C8), F (C5), CH₃ (C2) Potential CNS applications; enhanced stability
5-Bromo-8-fluoro-THIQ C₉H₉BrFN 230.08 Br (C5), F (C8) Regiochemical isomer; lower steric bulk
5-Bromo-8-nitro-THIQ C₉H₉BrN₂O₂ 257.09 Br (C5), NO₂ (C8) Nitro group may increase reactivity/toxicity
8-Bromo-6-methoxy-THIQ C₁₀H₁₂BrNO 242.1 Br (C8), OCH₃ (C6) Methoxy improves solubility; synthetic precursor
CKD712 (S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ C₂₀H₂₁NO₂ 307.39 Naphthylmethyl (C1), OH (C6/C7) Wound healing via VEGF/HO-1 pathways
5-Bromo-8-chloro-THIQ C₉H₉BrClN 246.5 Br (C5), Cl (C8) Dual halogenation; unexplored bioactivity

Biological Activity

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family, characterized by its unique structural features that enhance its biological activity. The presence of bromine and fluorine atoms in its molecular structure contributes to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: C9_9H9_9BrFN
Molecular Weight: Approximately 266.54 g/mol
CAS Number: 1780432-47-4

The structure of this compound is defined by a bicyclic framework that includes both a benzene ring and a piperidine-like ring. This configuration plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structure allows it to bind to various receptors, potentially influencing neurotransmitter systems and other signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Preliminary studies suggest that this compound has significant anticancer properties. It has been tested against various cancer cell lines including breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
    • IC50_{50} Values:
      • MCF7: IC50_{50} = 11.46 ± 2.45 μM
      • A549: IC50_{50} = 6.9 ± 0.7 μM
      • HepG2: IC50_{50} = 6.6 ± 0.6 μM
    These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection studies, possibly by modulating neurotransmitter receptors involved in neurodegenerative diseases.
  • Antimicrobial Properties
    • Investigations into its antimicrobial effects reveal activity against various bacterial strains, suggesting potential applications in treating infections.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 5Lacks fluorine substitution
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at position 6Different position affects biological activity
8-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine at position 8No bromine; may exhibit different reactivity

The combination of both bromine and fluorine in specific positions enhances the pharmacological profile of this compound compared to its analogs .

Case Studies

Recent studies have explored the pharmacological effects of this compound:

  • Study on Anticancer Activity:
    • A study evaluated the effects of various tetrahydroisoquinoline derivatives on cancer cell lines. The findings indicated that modifications in substituents significantly altered the interaction profiles and biological activity of these compounds .
  • Neuroprotective Study:
    • Research focusing on neurodegenerative diseases demonstrated that compounds similar to this compound could inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. For example, fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® in acidic media, while bromination at position 8 may employ N-bromosuccinimide (NBS) under radical-initiated conditions. Methylation at position 2 is often performed using methyl iodide in the presence of a base like K₂CO₃. Yield optimization requires strict control of temperature (e.g., 0–5°C for bromination to avoid over-halogenation) and solvent polarity (e.g., DMF for cyclization steps). Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm), while structural confirmation relies on 19^{19}F NMR to verify fluorination and 1^1H NMR coupling constants to distinguish between 1,2,3,4-THIQ conformers. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives. For example, diastereomeric ratios in THIQ derivatives are quantified via integration of split proton signals in 1^1H NMR spectra .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include receptor-binding studies (e.g., radioligand displacement for CNS targets) and functional cellular assays (e.g., cAMP modulation in HEK293 cells). For instance, THIQ analogs have been screened for dopamine receptor affinity using 3^3H-spiperone competition assays. Dose-response curves (IC₅₀ values) are generated with triplicate measurements to ensure reproducibility. Positive controls (e.g., haloperidol for D2 receptors) and negative controls (vehicle-only) are mandatory .

Advanced Research Questions

Q. How can regioselective bromination at position 8 be achieved without competing halogenation at other sites?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational modeling (DFT studies) predicts electron density at position 8 due to the electron-withdrawing fluorine at position 5, making it susceptible to electrophilic bromination. Experimentally, using a bulky directing group (e.g., tert-butyl carbamate) at position 1 can sterically block bromination at adjacent positions. Reaction monitoring via LC-MS at 15-minute intervals ensures early detection of byproducts .

Q. How do researchers resolve contradictory data in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions (e.g., variable yields in Suzuki-Miyaura couplings) often arise from competing protodehalogenation or catalyst poisoning. Systematic screening of palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₃PO₄ vs. Cs₂CO₃) is recommended. For example, aryl boronic esters with electron-donating groups require PdCl₂(dppf) in toluene/water (3:1) at 80°C for optimal coupling. Reaction progress is tracked via 19^{19}F NMR due to the fluorine substituent’s sensitivity to electronic changes .

Q. What strategies are employed to mitigate oxidative degradation during storage of 8-Bromo-5-fluoro-THIQ derivatives?

  • Methodological Answer : Degradation is minimized by storing compounds under inert atmosphere (argon) at −20°C in amber vials to prevent light-induced radical reactions. Antioxidants like BHT (0.1% w/w) are added to solutions. Stability is assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For oxygen-sensitive derivatives, lyophilization and storage as hydrochloride salts enhance shelf life .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), BBB permeability, and metabolic stability. For instance, the fluorine atom at position 5 increases metabolic stability by blocking CYP3A4-mediated oxidation. MD simulations (e.g., Desmond) model blood-brain barrier penetration, guided by analogous THIQ derivatives with known CNS activity .

Q. Data Contradiction Analysis

Q. Why do similar THIQ derivatives exhibit conflicting cytotoxicity results in vitro?

  • Methodological Answer : Discrepancies may arise from cell-line-specific expression of efflux transporters (e.g., P-gp) or variations in assay conditions (e.g., serum concentration). Parallel testing in P-gp-overexpressing (e.g., MDR1-HEK293) and wild-type cells, with/without verapamil (P-gp inhibitor), clarifies transporter-mediated resistance. Normalizing cytotoxicity data to protein content (BCA assay) reduces variability .

Properties

IUPAC Name

8-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBOHBSQGMCDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.